Bienvenue dans la boutique en ligne BenchChem!

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

VEGFR-2 inhibition Kinase inhibitor Angiogenesis

This specific 2-(trifluoromethyl)phenyl regioisomer of the biphenyl-aryl urea class is a critical chemical probe for VEGF-dependent angiogenesis research, particularly in HUVEC or recombinant VEGFR-2 enzymatic assays. The unique ortho-CF3 substitution (σm ≈ +0.43) and hydroxypropyl linker create a distinct conformational profile that cannot be replicated by 4-fluorobenzyl analogs (CAS 1396797-99-1). Procure this precise structure to ensure authentic Type II kinase inhibition behavior and avoid non-comparable SAR outcomes arising from altered binding kinetics and selectivity drift.

Molecular Formula C23H21F3N2O2
Molecular Weight 414.428
CAS No. 1396716-99-6
Cat. No. B2866375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1396716-99-6
Molecular FormulaC23H21F3N2O2
Molecular Weight414.428
Structural Identifiers
SMILESCC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
InChIInChI=1S/C23H21F3N2O2/c1-22(30,18-13-11-17(12-14-18)16-7-3-2-4-8-16)15-27-21(29)28-20-10-6-5-9-19(20)23(24,25)26/h2-14,30H,15H2,1H3,(H2,27,28,29)
InChIKeyTZBFKYCYFBLXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396716-99-6): Procurement-Relevant Identity and Structural Context


1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1396716-99-6) is a synthetic small molecule belonging to the biphenyl-aryl urea class, a chemotype extensively explored for kinase inhibition [1]. Its structure incorporates a biphenyl hydrophobic scaffold, a central urea pharmacophore capable of forming critical hydrogen bonds with kinase hinge regions, and a 2-(trifluoromethyl)phenyl substituent on the urea nitrogen . This compound is primarily distributed as a research-grade chemical with a reported purity of ≥95%, intended for non-human, in vitro or preclinical investigational use .

Why Generic 'Biphenyl Urea' Substitution is Insufficient When Sourcing 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea


The biphenyl-aryl urea chemical space demonstrates extreme sensitivity to terminal ring substitution, where even minor structural modifications can ablate target potency or shift selectivity profiles. In a foundational VEGFR-2 inhibitor series, the introduction of a 3-trifluoromethyl group on the terminal pyridine was identified as a key driver of enhanced inhibitory activity, underscoring the non-fungible nature of the trifluoromethyl pharmacophore [1]. The specific 2-(trifluoromethyl)phenyl regioisomer present in this compound, combined with its unique hydroxypropyl linker, dictates a distinct conformational and electronic profile that cannot be replicated by simple analogs such as the 4-fluorobenzyl derivative (CAS 1396797-99-1) . Procurement of a close analog lacking these precise features will likely result in divergent binding kinetics, altered selectivity, and non-comparable experimental outcomes.

Quantitative Differentiation Evidence for 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea


Class-Level VEGFR-2 Inhibitory Potency: The Trifluoromethyl Pharmacophore Drives Sub-Nanomolar Activity

Within the biphenyl-aryl urea class, the presence of a trifluoromethyl group on the terminal aryl ring is directly associated with improved VEGFR-2 enzymatic inhibitory activity, as demonstrated by a Structure-Activity Relationship (SAR) study where the most potent compounds (e.g., L9) bearing this feature achieved IC50 values in the low nanomolar to sub-nanomolar range (0.14–0.36 nM) [1]. The target compound incorporates a 2-(trifluoromethyl)phenyl moiety, positioning it within this high-potency SAR cluster. In contrast, class-level analogs lacking a trifluoromethyl group, or possessing alternative substituents like 4-fluorobenzyl, reside in a distinct potency echelon for which comparable sub-nanomolar data are not demonstrated, implying a differentiated activity profile driven by the CF3 substitution . While direct enzymatic data for this specific CAS number are not publicly available, the SAR evidence supports a clear structural basis for differentiated procurement.

VEGFR-2 inhibition Kinase inhibitor Angiogenesis

Hinge-Binding Hydrogen Bond Capacity: The Urea Moiety as a Non-Negotiable Pharmacophore

Molecular docking studies on biphenyl-aryl ureas confirm that the central urea moiety forms two critical hydrogen bonds with the DFG residues (Asp-Phe-Gly motif) of the VEGFR-2 kinase hinge region, a binding mode essential for potent inhibition [1]. The target compound retains this intact urea core flanked by a 2-(trifluoromethyl)phenyl group on one nitrogen and a hydroxypropyl-biphenyl chain on the other. This specific hydrogen-bonding architecture is preserved only in compounds with an unmodified urea linker; analogs where the urea is replaced by amide, carbamate, or reversed-urea linkers exhibit significantly weakened or abolished hinge binding [2]. Procurement of a close analog with an altered linker would fundamentally disrupt this validated binding interaction, compromising target engagement.

Molecular docking DFG motif Kinase hinge binding

Regioisomeric Differentiation: 2-(Trifluoromethyl)phenyl vs. 4-Fluorobenzyl Substitution Dictates Selectivity and Physicochemical Profile

The target compound bears a 2-(trifluoromethyl)phenyl group directly attached to the urea nitrogen, contrasting with the closely related CAS 1396797-99-1 which features a 4-fluorobenzyl substituent . The 2-CF3-phenyl substitution introduces significant steric and electronic effects: the trifluoromethyl group is strongly electron-withdrawing (Hammett σm = 0.43) and increases lipophilicity (π = 0.88), whereas the 4-fluorobenzyl group exerts a weaker inductive effect and adds a flexible methylene spacer [1]. These differences alter the compound's calculated logP (estimated ~4.8 for the target vs. ~3.9 for the analog) and modulate the conformational rigidity around the urea pharmacophore, directly influencing membrane permeability, metabolic stability, and off-target selectivity profiles. In a procurement context, these two compounds are not interchangeable for any experiment where target engagement, cellular permeability, or metabolic stability are measured endpoints.

Regioisomer selectivity Physicochemical properties Structure-activity relationship

Optimal Deployment Scenarios for 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea in Research and Preclinical Workflows


VEGFR-2 Kinase Inhibition Probe in Angiogenesis Research

Based on the class-level SAR evidence establishing potent VEGFR-2 inhibition by trifluoromethyl-bearing biphenyl-aryl ureas (IC50 = 0.14–0.36 nM) [1], this compound is best deployed as a chemical probe for studying VEGF-dependent angiogenesis signaling in human endothelial cell lines (e.g., HUVEC) or in recombinant VEGFR-2 enzymatic assays. Its urea core ensures reliable DFG-motif hinge binding critical for maintaining the inactive kinase conformation, making it suitable for mechanistic studies where authentic Type II kinase inhibitor behavior must be demonstrated.

SAR Expansion Libraries Centered on Trifluoromethyl Pharmacophore Optimization

The compound's unique 2-(trifluoromethyl)phenyl regioisomer, with its distinct electronic (σm ≈ +0.43) and lipophilic (π ≈ +0.88) signature [2], makes it a valuable anchor point for synthesizing focused libraries aimed at exploring ortho-, meta-, and para-CF3 substitution effects on kinase selectivity. Researchers constructing SAR tables around biphenyl urea scaffolds can use this compound to directly probe the steric and electronic tolerance of the hydrophobic pocket adjacent to the hinge region, as its 2-CF3-phenyl group presents a significantly different electrostatic potential surface compared to the 4-fluorobenzyl analog.

Cellular Permeability and Efflux Liability Comparator in ADME Panels

With an estimated logP approximately 0.9 units higher than its 4-fluorobenzyl counterpart [2], this compound serves as a high-lipophilicity reference standard in Caco-2 or MDCK permeability assays designed to benchmark the impact of trifluoromethyl-driven lipophilicity on passive diffusion and P-glycoprotein efflux ratios. Contract research organizations (CROs) offering ADME profiling services can include this compound in panel validation sets to calibrate permeability classification thresholds for biphenyl urea chemotypes.

Negative Control Validation for Urea Hinge-Binder Dependency Studies

Because the urea moiety is the critical hinge-binding pharmacophore validated by molecular docking [1], this compound can be paired with a matched analog where the urea is replaced by a non-hydrogen-bonding linker to serve as a negative control in target engagement studies. Laboratories performing Cellular Thermal Shift Assays (CETSA) or kinase binding assays can use this compound to confirm that observed target stabilization is urea-dependent, thereby ruling out non-specific hydrophobic aggregation artifacts.

Quote Request

Request a Quote for 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.